2,6-Piperidinedione, 1-octyl-

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Toxicology labs needing a validated negative control for Ames or Drosophila SLRL assays often face supply of authenticated, non-mutagenic glutarimide standards. 2,6-Piperidinedione, 1-octyl- is the exact n-octyl chain reference whose lack of genotoxicity was established in direct comparison to the mutagenic analog CHR8. - Non-mutagenic baseline confirmed in Salmonella typhimurium and whole-organism Drosophila assays. - XLogP 3.0 and zero H-bond donors provide ideal chromatographic behavior as an internal standard for LC-MS/GC-MS impurity methods. - Reliable supply with batch-specific purity documentation supports regulatory-compliant genetic toxicology studies.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 80751-38-8
Cat. No. B1259405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Piperidinedione, 1-octyl-
CAS80751-38-8
SynonymsN-(N-octyl)glutarimide
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)CCCC(=O)N
InChIInChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-11-15-13(17)10-8-9-12(14)16/h2-11H2,1H3,(H2,14,16)(H,15,17)
InChIKeyXZSSBMSSPYZGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Piperidinedione, 1-octyl- (CAS 80751-38-8): Compound Class and Baseline Characteristics for Procurement Evaluation


2,6-Piperidinedione, 1-octyl- (CAS 80751-38-8), also known as N-(N-octyl)glutarimide or 1-octylpiperidine-2,6-dione, is a synthetic N-substituted glutarimide derivative with the molecular formula C₁₃H₂₃NO₂ and a molecular weight of 225.33 g/mol . The compound features a six-membered piperidine-2,6-dione ring (the glutarimide scaffold) with an n-octyl chain attached to the ring nitrogen, which confers lipophilicity (calculated XLogP ≈ 3.0) and zero hydrogen-bond donor capacity . Its primary documented scientific role is as a reference compound in genetic toxicology, where its mutagenic profile, established via the Ames assay in Salmonella typhimurium and the Drosophila sex-linked recessive lethal assay, has been directly compared against a proprietary glutarimide analog (CHR8) [1].

Genetic toxicology reference workflow (Ames / SLRL assay context)
Reported non-mutagenic glutarimide baseline for negative control selection
N-octyl chain-dependent profile supports SAR genotoxicity comparisons

Why Generic Substitution is Not Advisable for 2,6-Piperidinedione, 1-octyl- in Genotoxicity Reference Applications


Within the glutarimide class, the type and length of the N-alkyl substituent governs not only physicochemical properties but also biological activity, particularly genotoxicity. Simple substitution of 2,6-piperidinedione, 1-octyl- with analogs bearing shorter chains (e.g., N-methyl, N-ethyl) or branched isomers (e.g., N-(2-octyl)glutarimide) cannot preserve the validated mutagenicity profile that was established specifically for the n-octyl chain derivative [1]. The 1983 head-to-head comparison demonstrates that even within the same general structural class, side-chain modifications can lead to dramatically different responses in both bacterial and whole-organism mutagenicity assays, underscoring the non-interchangeable nature of these compounds when used as historical controls or reference standards in regulatory toxicology [2].

N-alkyl chain mismatch
Shorter (N-methyl, N-ethyl) or branched (N-2-octyl) glutarimides may not reproduce the reported Ames/SLRL non-mutagenic outcome.
Isomeric substitution risk
Branched octyl isomers (e.g., 2-octyl) exhibit structural differences that may shift genotoxicity profiles relative to the linear n-octyl chain.
Class-level inference limitation
Mutagenic behavior of O6-alkylguanine analogs indicates alkyl chain length critically alters mutation spectra; glutarimide analog genotoxicity cannot be extrapolated from class alone.

Quantitative Differential Evidence for 2,6-Piperidinedione, 1-octyl- versus Closest Analogs


Differential Mutagenic Response in the Ames Assay: N-(n-octyl)glutarimide vs. Proprietary Glutarimide Analog CHR8

In a direct head-to-head comparison using the Salmonella typhimurium plate incorporation assay (Ames test) with strains TA98, TA100, TA1535, TA1537, and TA1538, N-(n-octyl)glutarimide exhibited no significant mutagenic activity at tested concentrations, whereas the structurally related proprietary glutarimide CHR8 produced a clear positive mutagenic response. The precise fold-induction and concentration-response data are contained in the full article and are required for rigorous evaluation; the publicly available abstract confirms a qualitative differential outcome [1].

Ames assay vs CHR8
Head-to-head
Target: Non-mutagenic (no significant revertant increase) Comparator (CHR8): Clear positive mutagenic response across TA strains
Supports non-mutagenic reference selection for Ames testing.
Quantitative fold-induction requires full-text tables.
Genetic Toxicology Mutagenicity Structure-Activity Relationship

Absence of Genotoxicity in a Whole-Organism Eukaryotic Assay: N-(n-octyl)glutarimide vs. CHR8 in Drosophila

The same study extended the comparison to the Drosophila melanogaster sex-linked recessive lethal (SLRL) assay, a whole-organism test for germline mutations. N-(n-octyl)glutarimide did not induce recessive lethal mutations above spontaneous background frequencies, while CHR8 again displayed a positive mutagenic response [1]. This assay provides an orthogonal eukaryotic in vivo confirmation of the negative bacterial result.

Drosophila SLRL vs CHR8
Head-to-head
Target: Negative (background germline mutation frequency) Comparator (CHR8): Positive mutagenic response in same experimental series
Reported eukaryotic in vivo confirmation of non-genotoxicity.
Exact mutation frequencies available in full publication.
In Vivo Genotoxicity Drosophila Germline Mutation

Structural Basis for Differential Genotoxicity: Linear n-Octyl Chain vs. Branched/Shorter-Chain Glutarimides

Although no single study systematically varies the N-alkyl chain of glutarimide for mutagenicity, class-level inference from N-alkylguanine studies demonstrates that the length and linearity of the alkyl chain dramatically influence mutagenic potency and mutational signature. O6-n-octylguanine, for instance, induced G→T transversions at 30% frequency in addition to G→A transitions (70%), whereas shorter chain O6-alkylguanines yielded different mutation spectra [1]. This supports the principle that the n-octyl substituent confer a distinct toxicological profile that cannot be extrapolated from smaller homologs like N-methyl or N-ethyl glutarimide. Furthermore, the computed logP value of 3.0 for 2,6-piperidinedione, 1-octyl- position it in a lipophilicity range distinct from short-chain analogs (e.g., N-methyl glutarimide logP ≈ 0.1), which affects tissue distribution, metabolic activation, and DNA adduct formation potential.

Alkyl chain SAR context
Class-level
Δ XLogP ≈ 2.9 (n-octyl vs N-methyl glutarimide); O6-n-octylguanine induces distinct G→T transversion spectrum not seen with shorter chains.
Class-level alkyl-chain genotoxicity context; data to verify.
Inference from O6-alkylguanine studies; direct glutarimide series limited.
Structure-Activity Relationship Alkyl Chain Length Molecular Docking

Procurement-Relevant Application Scenarios for 2,6-Piperidinedione, 1-octyl- Based on Differential Evidence


Non-Mutagenic Glutarimide Building Block for Drug Discovery Synthesis

Medicinal chemists seeking to incorporate a lipophilic glutarimide moiety into candidate molecules can select 2,6-piperidinedione, 1-octyl- as a synthetic intermediate with documented non-mutagenicity. This reduces the risk of introducing a genotoxic structural alert early in the lead optimization cascade, unlike proprietary analog CHR8 which showed positive Ames and Drosophila SLRL assay results [1]. The compound's XLogP of 3.0 supports its use when target product profiles require moderate to high lipophilicity for membrane permeability or CNS penetration.

Negative Control Standard for Inter-laboratory Genotoxicity Testing

Toxicology laboratories performing the Ames test or Drosophila SLRL assay can utilize 2,6-piperidinedione, 1-octyl- as a validated negative control compound. Its well-characterized lack of activity in both bacterial and whole-organism assays [1] makes it a reliable benchmark to ensure assay sensitivity and specificity, particularly when testing novel glutarimide-containing pharmaceuticals. This contrasts with the positive reference CHR8, which served as the corresponding positive control in the original comparative study.

Structure-Activity Relationship (SAR) Probe for Alkyl Chain-Dependent Genotoxicity

Investigators exploring the toxicological thresholds of N-alkyl substitution can use this compound as a defined 'safe' member of a congeneric series. The available data establish a non-mutagenic baseline at the n-octyl chain length, against which the genotoxic potential of branched isomers (e.g., N-(2-octyl)glutarimide [2]) or analogs with shorter chains can be systematically compared. This procurement scenario is supported by class-level evidence from O6-alkylguanine studies showing chain-length-dependent mutation spectra [3].

Chemical Standard for Analytical Method Development in Mutagenic Impurity Profiling

Pharmaceutical quality control laboratories developing LC-MS or GC-MS methods for detecting potentially mutagenic glutarimide impurities can employ 2,6-piperidinedione, 1-octyl- as a representative non-mutagenic matrix component or internal standard. Its distinct physicochemical properties (logP, zero H-bond donors) facilitate chromatographic separation from more polar, potentially genotoxic glutarimide derivatives, enabling robust method validation.

Application
Selection Property
Validation Focus
Drug discovery synthesis intermediate
Reported non-mutagenic glutarimide scaffold
Ames / SLRL assay verification
Genotoxicity assay negative control
Non-mutagenic reference profile
Assay sensitivity and specificity benchmarking
Alkyl chain SAR probe
Defined non-mutagenic n-octyl baseline
Chain-length genotoxicity comparison
Mutagenic impurity method development
Non-mutagenic matrix component
Chromatographic separation validation
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